molecular formula C4H7NaO3S B2725561 Sodium but-3-ene-1-sulfonate CAS No. 60154-88-3

Sodium but-3-ene-1-sulfonate

Cat. No.: B2725561
CAS No.: 60154-88-3
M. Wt: 158.15
InChI Key: CLHCNMDWVLGXID-UHFFFAOYSA-M
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Description

Sodium but-3-ene-1-sulfonate is an organic compound with the molecular formula C4H7NaO3S. It is a sodium salt of but-3-ene-1-sulfonic acid and is characterized by the presence of a sulfonate group attached to a butene chain. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Scientific Research Applications

Sodium but-3-ene-1-sulfonate has a wide range of applications in scientific research:

Safety and Hazards

Sodium but-3-ene-1-sulfonate has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Sodium sulfinates, including Sodium but-3-ene-1-sulfonate, have shown promising results in site-selective C–H sulfonylation, photoredox catalytic transformations, and electrochemical synthesis . These areas could be potential future directions for research and application of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium but-3-ene-1-sulfonate can be synthesized through several methods. One common approach involves the reaction of but-3-ene-1-ol with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically include controlled temperatures and the use of appropriate solvents to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes utilize continuous reactors where but-3-ene-1-ol is continuously fed into a reactor containing sulfur trioxide. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium but-3-ene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it into corresponding sulfides.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Typical reagents include alkyl halides and other electrophiles.

Major Products Formed:

Comparison with Similar Compounds

    Sodium 1-butanesulfonate: Similar in structure but lacks the double bond present in sodium but-3-ene-1-sulfonate.

    Sodium 3-bromopropanesulfonate: Contains a bromine atom, making it more reactive in certain substitution reactions.

    Sodium naphthalene-1-sulfonate: A larger aromatic compound with different solubility and reactivity properties.

Uniqueness: this compound is unique due to the presence of the double bond in its structure, which allows for additional reactivity in various chemical reactions. This makes it a versatile reagent in organic synthesis and industrial applications .

Properties

IUPAC Name

sodium;but-3-ene-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3S.Na/c1-2-3-4-8(5,6)7;/h2H,1,3-4H2,(H,5,6,7);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHCNMDWVLGXID-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCS(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60154-88-3
Record name sodium but-3-ene-1-sulfonate
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